1-Cyclopropyl-1-methylthiourea
Description
Historical Context and Evolution of Thiourea (B124793) Chemistry in Academic Pursuits
Thiourea, an organosulfur compound structurally analogous to urea (B33335), was first synthesized in the 19th century. nih.gov Its initial academic exploration focused on understanding its fundamental chemical properties and reactivity. A pivotal moment in its history was the synthesis of urea by Friedrich Wöhler in 1828, a discovery that dismantled the vitalism theory and paved the way for modern organic chemistry. nih.gov Thiourea's synthesis by Marceli Nencki in 1873 further expanded this new chemical territory. nih.gov
The evolution of thiourea chemistry has been marked by its transition from a simple building block to a versatile tool in complex molecular design. Researchers have extensively used thiourea and its derivatives as precursors for synthesizing a wide array of heterocyclic compounds. researchgate.net More recently, the field has seen a significant shift towards the application of thiourea derivatives as organocatalysts. nih.gov The ability of the N-H protons in the thiourea scaffold to form hydrogen bonds allows them to act as effective, metal-free catalysts for a variety of synthetic reactions, including those for creating chiral molecules. nih.govrsc.org This catalytic activity has cemented the role of thiourea chemistry in the development of green and sustainable chemical methodologies.
| Key Era/Development | Significance in Thiourea Chemistry | Primary Research Focus |
| Late 19th Century | First synthesis and initial characterization. nih.gov | Fundamental properties, tautomerism, and basic reactivity. |
| Early-Mid 20th Century | Use as a synthetic precursor. | Synthesis of heterocyclic compounds. researchgate.net |
| Late 20th - 21st Century | Emergence as organocatalysts. nih.gov | Asymmetric synthesis, hydrogen-bond-mediated catalysis. rsc.org |
| Contemporary Research | Broad applications in multiple fields. | Medicinal chemistry, materials science, and advanced catalysis. mdpi.comannexechem.comrsc.org |
Significance of the Cyclopropyl (B3062369) Moiety in Molecular Design and Reactivity Theory
The cyclopropyl group, a three-membered carbon ring, is far more than a simple cycloalkane. Its significance in molecular design stems from its unique structural and electronic properties. The C-C bonds within the ring are bent, and the bond angles of approximately 60° are severely compressed from the ideal 109.5° tetrahedral angle. fiveable.me This significant angle strain endows the ring with high reactivity, particularly in ring-opening reactions that relieve this strain. fiveable.meontosight.ai
Electronically, the cyclopropyl ring exhibits properties akin to a carbon-carbon double bond, including the ability to engage in π-conjugation. fiveable.mestackexchange.com This "pseudo-double bond" character can influence the electronic landscape of an attached molecule. In medicinal chemistry, the cyclopropyl group is a valued substituent used to enhance potency, improve metabolic stability, and constrain molecular conformation to favor binding with biological targets. hyphadiscovery.comresearchgate.net Its compact and rigid nature can lock a molecule into a specific shape, which is a powerful strategy in drug discovery. researchgate.net The frequent appearance of the cyclopropyl ring in drug candidates progressing through clinical trials underscores its importance. researchgate.net
Overview of Research Trajectories for Thiourea-Containing Compounds
The research trajectories for compounds containing the thiourea moiety are diverse and impactful, spanning medicinal chemistry, materials science, and catalysis.
Medicinal Chemistry: Thiourea derivatives are recognized as "privileged structures" due to their presence in a wide range of biologically active compounds. nih.gov They have been investigated for numerous therapeutic applications, including as anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant agents. researchgate.netmdpi.com The ability of the thiourea group to form strong hydrogen bonds with enzymes and receptors is a key factor in its biological activity. mdpi.com Historically, thiourea derivatives like thioacetazone have been used in the treatment of tuberculosis. nih.gov
Organocatalysis: Chiral thiourea derivatives have become powerful organocatalysts for promoting asymmetric reactions. nih.govmdpi.com By activating substrates through a network of hydrogen bonds, these catalysts can control the stereochemical outcome of reactions, leading to the synthesis of single-enantiomer products. rsc.org This has had a profound impact on the synthesis of pharmaceuticals and other fine chemicals where chirality is crucial.
Materials Science and Coordination Chemistry: The sulfur atom in thiourea makes it an excellent ligand for metal ions. annexechem.comrsc.org This property has been exploited in the extraction of precious metals and in the synthesis of metal sulfide (B99878) nanoparticles. annexechem.comconicet.gov.ar Furthermore, metal complexes of thiourea derivatives have been studied for applications such as ion-selective electrodes and for their luminescent properties. conicet.gov.ar
Defining the Academic Research Landscape for 1-Cyclopropyl-1-methylthiourea and Related Analogues
The academic research landscape for this compound and its analogues is an emerging area that combines the well-established fields of thiourea chemistry and cyclopropyl group chemistry. While literature specifically detailing the synthesis and reactivity of this compound is sparse, related structures have been reported, providing a blueprint for potential research directions.
For instance, the synthesis of N-Pmc-N'-cyclopropylthiourea has been documented as a reagent for the guanylation of amines. thieme-connect.com This indicates that synthetic routes to N-cyclopropyl substituted thioureas are feasible. Research into related systems, such as thiazolo[5,4-f]quinazolin-9-ones bearing an N-cyclopropyl substituent, has been pursued to develop kinase inhibitors, highlighting the utility of the cyclopropyl group in this class of bioactive molecules. nih.gov
Future academic research on this compound would likely focus on several key areas:
Novel Synthetic Methodologies: Developing efficient and scalable syntheses for this specific compound and its analogues.
Reactivity Studies: Investigating the unique reactivity imparted by the combination of the N-cyclopropyl and N-methyl groups, including potential organocatalytic applications. One study noted that thioureas with a cyclopropyl moiety showed different conversion rates in organocatalytic Diels-Alder reactions compared to other substituted thioureas. beilstein-journals.org
Medicinal Chemistry Exploration: Screening for biological activity, drawing on the known pharmacological potential of both thioureas and cyclopropyl-containing molecules. mdpi.comontosight.ai The metabolic fate of such a compound would also be of interest, as N-methylthiourea has been identified as a metabolite of other drugs. nih.gov
Coordination Chemistry: Examining its properties as a ligand for various metal centers, potentially leading to new materials or catalysts.
The study of this compound represents a niche but promising frontier in chemical science, offering opportunities to discover new reactions, catalysts, and bioactive agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-7(5(6)8)4-2-3-4/h4H,2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEITKGPUBHMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1 Cyclopropyl 1 Methylthiourea Analogues
Established Synthetic Pathways for Thiourea (B124793) Scaffolds
The construction of the thiourea backbone is a well-understood process in organic synthesis, with several reliable methods at the disposal of chemists.
Isothiocyanate-Amine Condensation Reactions
The most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. nih.govcdnsciencepub.com This reaction is typically high-yielding and proceeds under mild conditions. nih.gov For the synthesis of analogues of 1-cyclopropyl-1-methylthiourea, this would involve the reaction of cyclopropyl (B3062369) isothiocyanate with methylamine, or alternatively, methyl isothiocyanate with cyclopropylamine (B47189). The reaction is generally carried out in a suitable solvent at room temperature and often results in quantitative yields of the desired thiourea. nih.gov The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.
A variety of solvents can be used for this reaction, and in some cases, the reaction can be performed under solvent-free conditions, which is advantageous from a green chemistry perspective. Mechanochemical methods, such as ball milling, have also been successfully applied to this transformation, often leading to quantitative yields in very short reaction times. nih.gov
| Isothiocyanate Reactant | Amine Reactant | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Phenyl isothiocyanate | 4-Chloroaniline | Ball milling, rt, 10 min | 100 |
| Methyl isothiocyanate | Ammonia | Aqueous solution | 74-81 |
| 4-Bromophenyl isothiocyanate | Aniline | Manual grinding, rt, 5-40 min | 89-98 |
| Phenylene-1,4-diisothiocyanate | Methylamine | Gas-solid reaction | 100 |
Multi-component Reaction Architectures
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thioureas in a single step. A notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. organic-chemistry.orgorganic-chemistry.org This method avoids the pre-synthesis and handling of often volatile and toxic isothiocyanates. The reaction is believed to proceed through the in-situ formation of an isothiocyanate intermediate.
Recent advancements in this area include the use of aqueous polysulfide solutions, which allows for the reaction to be performed under homogeneous and mild conditions, often facilitating product isolation by simple filtration. nih.gov Continuous-flow synthesis has also been successfully applied to this MCR, offering advantages in terms of scalability and safety. nih.gov This approach has been shown to be effective for a wide range of isocyanides and amines, affording the corresponding thioureas in good to excellent yields. organic-chemistry.orgnih.gov
| Isocyanide | Amine | Sulfur Source | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 2,6-Dimethylphenyl isocyanide | Benzylamine | Elemental Sulfur | Acetonitrile, rt | 95 |
| Ethyl isocyanoacetate | Piperidine | Elemental Sulfur | Acetonitrile, rt, <30 min | 98 |
| 3-Isocyano quinoline | Benzylamine | Aqueous Polysulfide | Continuous flow | 92 |
| Cyclohexyl isocyanide | Morpholine | Elemental Sulfur | Acetonitrile, rt | 92 |
Advanced Synthetic Strategies for Cyclopropyl-Incorporated Thioureas
The incorporation of a cyclopropyl ring into a thiourea structure requires specific synthetic strategies that can either introduce the ring pre- or post-thiourea formation.
Cyclopropanation Techniques in Thiourea Synthesis
The Simmons–Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes. wikipedia.org This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org A common modification, known as the Furukawa modification, employs diethylzinc (B1219324) in place of the zinc-copper couple. wikipedia.org
In the context of synthesizing this compound analogues, the Simmons-Smith reaction could be envisioned to be performed on an alkene precursor bearing a functional group that can be subsequently converted to an amine. For example, an allylic amine with a suitable protecting group could undergo cyclopropanation, followed by deprotection and subsequent reaction with an isothiocyanate to form the desired cyclopropyl-thiourea. The Simmons-Smith reaction is known for its tolerance of a wide range of functional groups, making it a versatile tool in multi-step synthesis. wikipedia.org The stereospecificity of the reaction is another key advantage, allowing for the controlled synthesis of chiral cyclopropane-containing molecules. wikipedia.org
| Alkene Substrate | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclohexene | CH₂I₂, Zn-Cu | Ether, reflux | ~80 |
| Styrene | CH₂I₂, Et₂Zn | Dichloromethane, rt | ~90 |
| 1-Octene | CH₂Br₂, Zn, Co(PDI)Br₂ | THF, 22 °C, 24 h | ~70 |
| (Z)-3-hexene | CH₂I₂, Zn-Cu | Ether, reflux | ~75 |
Gold(I) catalysis has emerged as a powerful tool in modern organic synthesis, particularly for the cycloisomerization of enynes to form a variety of cyclic structures, including those containing cyclopropane (B1198618) rings. rsc.org These reactions are typically highly efficient and can proceed under mild conditions. The mechanism often involves the activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack of the alkene to form a cyclopropyl gold-carbene intermediate, which can then undergo further transformations. rsc.org
For the synthesis of cyclopropyl-thiourea analogues, a 1,5-enyne or a related substrate could be designed to undergo a gold(I)-catalyzed cyclization to generate a functionalized cyclopropane. This cyclopropane could then be further elaborated to introduce the necessary amine and thiourea functionalities. The regioselectivity and stereoselectivity of these gold-catalyzed reactions can often be controlled by the choice of ligands on the gold catalyst and the substitution pattern of the enyne substrate. rsc.orgnih.gov This allows for the precise construction of complex molecular architectures.
| Enyne Substrate | Gold(I) Catalyst | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 1,5-enyne with terminal alkyne | [Ph₃PAu]SbF₆ | CH₂Cl₂, rt | Bicyclo[3.1.0]hexane | High |
| 1,6-diyne with alkylidene cyclopropane | [IPrAu]NTf₂ | Toluene, 80 °C | 1,2-trimethylenenorbornane | Up to 95 |
| 1,5-allenyne | [(Ph₃PAu)₃O]BF₄ | Chloroform, 60 °C | Cross-conjugated triene | 88 |
| 1,6-enyne with N-sulfonamide tether | [JohnPhosAu(MeCN)]SbF₆ | CH₂Cl₂, rt | Endo-cleavage product | High |
Alkynylation-Cyclopropanation Sequences in Thiourea Synthesis
A key strategy for constructing the cyclopropyl group involves a sequence of alkynylation followed by a cyclopropanation reaction. While direct alkynylation-cyclopropanation on a thiourea molecule is not commonly documented, a more feasible and widely applicable route involves the synthesis of a key intermediate, cyclopropylamine, which is then converted to the target thiourea.
This two-stage approach can be outlined as follows:
Alkynylation : Introduction of an alkyne group onto a suitable substrate.
Cyclopropanation : Conversion of the alkyne or a derivative into the cyclopropane ring. Flow chemistry techniques have been shown to be effective for cyclopropanation reactions, sometimes utilizing diazo compounds generated in situ from hydrazones. nih.gov
Thiourea Formation : The resulting cyclopropylamine is then reacted with an appropriate isothiocyanate (e.g., methyl isothiocyanate) to yield the final this compound analogue. The reaction of amines with isothiocyanates is a fundamental and high-yielding method for preparing unsymmetrically substituted thioureas.
This sequential strategy allows for significant modularity, enabling the synthesis of a diverse library of analogues by varying the starting materials in both the cyclopropanation and thiourea formation steps.
Rearrangement-Based Synthetic Routes
Rearrangement reactions offer an elegant pathway to complex molecular architectures like cyclopropanes from more readily available starting materials. For the synthesis of cyclopropyl thiourea analogues, a relevant strategy would involve a rearrangement that forms the cyclopropane ring within a precursor molecule. One such approach is the Favorskii rearrangement of α-halo ketones, which can produce cyclopropanecarboxylic acid derivatives. These derivatives can then be converted to cyclopropylamines via a Curtius, Hofmann, or Schmidt rearrangement. Once the cyclopropylamine is obtained, it serves as the key building block to be converted into the desired thiourea derivative.
Another potential, though less direct, pathway could involve the rearrangement of nitrogen-substituted cyclopropane derivatives themselves to form more complex heterocyclic systems, indicating the stability and utility of the cyclopropylamine intermediate in further synthetic transformations. researchgate.net The introduction of boron groups into cyclopropane structures also enables efficient modification and diversification through subsequent derivatization of the carbon-boron bonds, potentially via 1,2-boronate rearrangement mechanisms to yield polysubstituted cyclopropanes. nih.gov
Innovative Approaches in Thiourea Derivative Preparation
Recent advancements in chemical synthesis have focused on improving efficiency, safety, and sustainability. These innovative approaches are highly applicable to the synthesis of this compound and its derivatives.
Enabling Chemical Technologies for Efficient Synthesis
Modern enabling technologies can significantly accelerate and improve the synthesis of thiourea derivatives. unl.pt These methods often lead to higher yields, shorter reaction times, and simpler purification processes compared to traditional batch chemistry. nih.govnih.gov
Mechanochemistry : This solvent-free approach involves the use of mechanical force (e.g., ball milling) to drive chemical reactions. beilstein-journals.org The synthesis of thioureas from amines and isothiocyanates is particularly well-suited to this technique, often resulting in quantitative yields in minutes without the need for bulk solvents. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture. One-pot syntheses of substituted thioureas have been developed using this technology, for example, by reacting an amine with carbon disulfide, followed by the addition of a second amine under microwave conditions. nih.gov
Flow Chemistry : Continuous flow processing allows for precise control over reaction parameters such as temperature, pressure, and mixing. This technology is particularly advantageous for handling hazardous intermediates and for scaling up reactions safely and efficiently. nih.gov Flow techniques have been successfully used for cyclopropanation reactions, a key step in the synthesis of the cyclopropyl moiety. nih.gov
| Technology | Typical Reaction Time | Key Advantages | Relevance to Cyclopropyl Thiourea Synthesis |
|---|---|---|---|
| Mechanochemistry | 10-45 minutes | Solvent-free, high yields, rapid | Final thiourea formation step from cyclopropylamine and isothiocyanate. nih.gov |
| Microwave-Assisted Synthesis | 5-30 minutes | Rapid heating, reduced reaction times, one-pot capabilities | Efficient formation of the thiourea moiety. nih.gov |
| Flow Chemistry | Continuous processing | Enhanced safety, scalability, precise control, enables difficult reactions | Key cyclopropanation step to form the cyclopropyl ring. nih.gov |
Green Chemistry Principles in Thiourea Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly. beilstein-journals.org These principles are increasingly being applied to thiourea synthesis to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.orgnih.gov
Use of Green Solvents : Traditional syntheses often use volatile organic compounds (VOCs). Researchers have explored greener alternatives. For instance, a one-pot method for preparing nitro N,N'-diaryl thioureas has been developed using Cyrene, a bio-based solvent, as a viable green alternative to solvents like THF. nih.gov Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been used as both a catalyst and a reaction medium for thiourea synthesis. rsc.org
Atom Economy : Reactions with high atom economy maximize the incorporation of material from the reactants into the final product. The direct addition of amines to isothiocyanates is a prime example of an atom-economical reaction for forming thioureas.
Solvent-Free Reactions : As mentioned, mechanochemistry provides a powerful solvent-free method for thiourea synthesis, directly aligning with green chemistry principles by eliminating solvent waste. beilstein-journals.orgnih.gov An electrochemical, three-component reaction of thiols, isocyanides, and amines offers another clean method that avoids heavy metal catalysts and stoichiometric oxidants. keaipublishing.com
| Green Chemistry Approach | Example | Environmental Benefit |
|---|---|---|
| Alternative Solvents | Using Cyrene instead of THF. nih.gov | Reduces use of petroleum-derived, hazardous solvents. |
| Alternative Solvents | Using a Deep Eutectic Solvent (DES) as both catalyst and medium. rsc.org | Solvent is reusable and biodegradable. |
| Solvent-Free Synthesis | Mechanochemical ball milling of an amine and an isothiocyanate. beilstein-journals.orgnih.gov | Eliminates solvent waste and simplifies purification. |
| Catalysis | Electrocatalytic three-component reaction. keaipublishing.com | Avoids the need for heavy metal catalysts and oxidants. |
Stereoselective and Enantioselective Synthesis of Chiral Cyclopropyl Thioureas
When the cyclopropane ring or its substituents create a chiral center, controlling the stereochemistry becomes a critical synthetic challenge. The development of stereoselective and enantioselective methods is essential for accessing specific isomers of chiral cyclopropyl thioureas, which is particularly important in medicinal chemistry where different enantiomers can have vastly different biological activities.
The primary strategy for achieving this control is through asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one stereoisomer over others. Chiral thiourea derivatives themselves are powerful organocatalysts, capable of inducing high levels of stereoselectivity through hydrogen bonding. mdpi.com
An efficient method for constructing chiral cyclopropyl nucleoside analogues, for example, has been achieved through catalytic asymmetric Michael-initiated ring-closure reactions. nih.gov This demonstrates the feasibility of creating chiral cyclopropane rings with high enantioselectivity (e.g., 93-97% ee). nih.gov By analogy, a similar strategy could be employed where a chiral bifunctional catalyst, potentially a Cinchona alkaloid-derived thiourea, is used to catalyze the cyclopropanation step in the synthesis of a this compound analogue. researchgate.net These catalysts have proven effective in asymmetric Michael additions, which can be a key step in forming the bonds necessary for the cyclopropane ring. rsc.org The design of chiral cyclopropenimine-based bifunctional catalysts featuring a thiourea moiety has also led to highly enantio- and diastereoselective methods for synthesizing other complex molecules. nih.gov
This approach allows for the synthesis of specific enantiomers of chiral cyclopropylamines, which can then be converted to the corresponding enantiopure cyclopropyl thiourea derivatives without compromising stereochemical integrity.
Coordination Chemistry of 1 Cyclopropyl 1 Methylthiourea and Its Derivatives
Ligand Properties of Thiourea (B124793) Derivatives with Cyclopropyl (B3062369) Substitution
The electronic and steric properties of the substituents attached to the nitrogen atoms of the thiourea backbone play a crucial role in determining the ligand's coordination behavior. In 1-Cyclopropyl-1-methylthiourea, the cyclopropyl and methyl groups are expected to significantly modulate its properties as a ligand.
Thiourea derivatives are classic examples of ambidentate ligands, possessing multiple potential donor atoms. The primary coordination sites are the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amine groups. nih.govmdpi.com
Sulfur Donor: The sulfur atom is the most common coordination site in thiourea ligands. mdpi.com It acts as a soft Lewis base, readily forming stable complexes with a wide range of transition metals. mdpi.com The lone pairs on the sulfur atom are available for donation to a metal center, leading to the formation of a coordinate bond. mdpi.com Coordination through sulfur is characteristic of thioureas acting as neutral monodentate ligands. mdpi.com
Nitrogen Donor: The nitrogen atoms also possess lone pairs and can act as donor sites. nih.gov While less common for neutral ligands, nitrogen coordination becomes particularly important when the ligand acts in a bidentate fashion. This typically occurs upon deprotonation of one of the N-H groups, creating an anionic ligand that can chelate to a metal center through both a nitrogen and the sulfur atom. mdpi.com The presence of substituents on the nitrogen atoms, as in this compound, influences the acidity of the N-H proton and, consequently, the ease of deprotonation and subsequent N,S-chelation.
The electronic nature of a ligand dictates its donor strength and influences the stability of the resulting metal complexes. The cyclopropyl and methyl groups in this compound are both considered electron-donating groups, which enhances the electron density on the thiourea backbone.
Methyl Group: The methyl group is a well-known electron-donating group through the inductive effect (+I). It pushes electron density towards the nitrogen atom to which it is attached, thereby increasing the basicity of both the nitrogen and, through resonance, the sulfur atom.
The combined electron-donating effects of the methyl and cyclopropyl groups are expected to make this compound a stronger Lewis base compared to unsubstituted thiourea. This enhanced electron density on both the sulfur and nitrogen atoms should lead to the formation of more stable metal complexes.
Formation and Characterization of Metal Complexes
The versatile donor capabilities of thiourea derivatives lead to the formation of a wide variety of metal complexes with different coordination modes and geometries. mdpi.com The specific outcome is often dependent on factors such as the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.
Based on extensive studies of substituted thioureas, this compound is expected to exhibit two primary coordination modes. mdpi.comresearchgate.net
The most common coordination mode for neutral thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom of the thiocarbonyl group. mdpi.commdpi.com In this mode, the ligand acts as a terminal ligand. Spectroscopic evidence for this coordination mode typically includes:
Infrared (IR) Spectroscopy: A shift in the ν(C=S) stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A downfield shift of the ¹³C signal for the thiocarbonyl carbon, indicating a decrease in electron density upon coordination to the metal. mdpi.com The ¹H NMR signal for the N-H proton may also shift downfield. mdpi.com
| Spectroscopic Technique | Key Indicator | Expected Observation for this compound Complex |
|---|---|---|
| IR Spectroscopy | ν(C=S) band | Shift to lower frequency compared to the free ligand. |
| ¹³C NMR | C=S chemical shift | Downfield shift (increase in ppm) upon coordination. mdpi.com |
| ¹H NMR | N-H proton chemical shift | Downfield shift (increase in ppm) upon coordination. mdpi.com |
In the presence of a base or with certain metal ions, thiourea derivatives can be deprotonated at one of the nitrogen atoms. mdpi.com The resulting anionic ligand can then coordinate to a metal center in a bidentate fashion, forming a stable chelate ring involving both the sulfur and the deprotonated nitrogen atom. mdpi.comresearchgate.netnih.gov This mode of coordination often results in the formation of a four- or five-membered metalla-ring system. researchgate.net
This N,S-chelation is a well-documented coordination mode for various heterocyclic and substituted thiourea derivatives. nih.govresearchgate.net For this compound, deprotonation of the secondary amine (N-H) would allow for the formation of a stable chelate ring. The characterization of such complexes would show distinct spectroscopic changes:
IR Spectroscopy: The disappearance of the ν(N-H) stretching band.
NMR Spectroscopy: The disappearance of the N-H proton signal in the ¹H NMR spectrum. mdpi.com
| Spectroscopic Technique | Key Indicator | Expected Observation for this compound Complex |
|---|---|---|
| IR Spectroscopy | ν(N-H) band | Absence of the N-H stretch, present in the free ligand. |
| ¹H NMR | N-H proton signal | Disappearance of the signal upon deprotonation and chelation. mdpi.com |
Coordination Modes of Cyclopropyl-Thiourea Ligands
Influence of Substituents on Linkage Isomerism
Thiourea and its derivatives are classic examples of ambidentate ligands, capable of coordinating to a metal center through either the sulfur or a nitrogen atom. This property gives rise to the phenomenon of linkage isomerism. The electronic and steric properties of the substituents on the nitrogen atoms play a crucial role in determining the preferred coordination mode.
For this compound, the presence of two distinct substituents—a small, sterically demanding cyclopropyl group and a less bulky methyl group—on the same nitrogen atom (N1) would be expected to significantly influence its coordination behavior.
Key Unanswered Questions:
Steric Hindrance: How does the steric bulk of the cyclopropyl group, in combination with the methyl group, affect the accessibility of the adjacent nitrogen atom (N1) for coordination? It is plausible that the combined steric hindrance would strongly favor coordination through the sulfur atom.
Electronic Effects: The cyclopropyl group is known to possess some degree of π-character and can participate in conjugation. What is the electronic influence of the cyclopropyl and methyl groups on the electron density of the sulfur and nitrogen atoms? A higher electron density on the sulfur atom would further stabilize S-coordination.
Potential for N-Coordination: While S-coordination is generally favored for thioureas with soft metal ions, could the specific electronic nature of the cyclopropyl substituent promote N-coordination with certain hard metal ions? Research on other N-substituted thioureas has shown that N-coordination can occur, although it is less common.
Without experimental data, any discussion on the linkage isomerism of this compound remains speculative. Spectroscopic and crystallographic studies of its metal complexes would be required to definitively determine its coordination modes.
Synthesis of Novel Metal Complexes
The synthesis of metal complexes with thiourea ligands is typically achieved by reacting a metal salt with the thiourea derivative in a suitable solvent. The stoichiometry of the reaction and the nature of the metal ion and its counter-ions determine the structure of the resulting complex.
Transition Metal Complexes (e.g., Gold(I), Copper(I), Cobalt(III), Palladium(II), Nickel(II), Zinc(II), Calcium(II))
Based on the known coordination chemistry of other N,N-disubstituted thioureas, the synthesis of complexes with the specified transition metals is theoretically feasible. The expected coordination geometries would vary depending on the metal ion's preferred coordination number and electronic configuration.
Hypothetical Synthetic Outcomes:
| Metal Ion | Expected Coordination Geometry | Potential Complex Formula |
| Gold(I) | Linear | [Au(this compound)Cl] |
| Copper(I) | Tetrahedral or Trigonal Planar | [Cu(this compound)₄]⁺ |
| Cobalt(III) | Octahedral | [Co(this compound)₆]³⁺ |
| Palladium(II) | Square Planar | [Pd(this compound)₄]²⁺ |
| Nickel(II) | Tetrahedral or Square Planar | [Ni(this compound)₄]²⁺ |
| Zinc(II) | Tetrahedral | [Zn(this compound)₄]²⁺ |
| Calcium(II) | Octahedral | [Ca(this compound)₆]²⁺ |
This table is interactive. Click on the headers to sort.
It is important to emphasize that these are predicted structures based on general principles and the actual synthesized complexes may exhibit different stoichiometries or geometries due to the specific steric and electronic effects of the this compound ligand.
Spectroscopic Investigations of Complex Structures
The characterization of any newly synthesized metal complexes of this compound would rely heavily on a range of spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination through the sulfur atom typically results in a shift of the C=S stretching vibration to a lower frequency and a shift of the C-N stretching vibration to a higher frequency in the IR spectrum. This technique would be a primary tool to infer the coordination mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure of the ligand within the complex and for studying the complex's behavior in solution. Changes in the chemical shifts of the cyclopropyl and methyl protons and carbons upon coordination would provide valuable information.
UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes would provide insights into the d-d electronic transitions and the coordination geometry around the metal center.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination mode of the ligand.
Without experimental data, a detailed analysis of the spectroscopic properties of these hypothetical complexes is not possible.
Factors Influencing Coordination Stability and Geometry
The stability and geometry of metal complexes with this compound would be governed by a combination of factors:
Nature of the Metal Ion: Hard-soft acid-base (HSAB) theory predicts that soft metal ions like Au(I), Cu(I), and Pd(II) would form stable bonds with the soft sulfur donor atom. Harder metal ions like Co(III) and Ca(II) might have a lesser affinity or potentially interact with a nitrogen atom, although this is less likely due to steric hindrance.
Steric Effects of the Ligand: The bulky cyclopropyl group is expected to play a significant role in determining the coordination number and geometry. For instance, it might prevent the formation of highly crowded octahedral complexes with smaller metal ions.
Applications of Thiourea Metal Complexes in Catalysis and Materials Science
Thiourea-based metal complexes have found applications in various fields due to their versatile coordination properties and the presence of the reactive thiocarbonyl group.
Catalysis: Thiourea complexes have been employed as catalysts in a range of organic transformations, including cross-coupling reactions and hydrogenations. The specific electronic and steric properties of the this compound ligand could potentially lead to novel catalytic activities.
Materials Science: Metal-thiourea complexes have been used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles and thin films. The decomposition of a this compound complex could, in theory, yield metal sulfides with specific morphologies or properties. They also have been investigated for applications in nonlinear optics and as corrosion inhibitors.
The potential of this compound metal complexes in these applications is entirely speculative at this stage and awaits experimental investigation.
Biological and Medicinal Chemistry Research of Cyclopropyl Thiourea Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of molecules containing cyclopropyl (B3062369) and thiourea (B124793) moieties has been explored against a range of pathogens. The unique structural features of these compounds make them attractive candidates for the development of new antimicrobial agents.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives containing the cyclopropane (B1198618) ring have demonstrated notable antibacterial properties. Research into cyclopropane amide derivatives, for instance, has shown that their efficacy is significantly influenced by the types and substitution sites of amide substituents and benzene (B151609) rings. nih.gov Generally, aryl amides within this class have exhibited higher activity than fatty amides against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov
The antibacterial mechanism of related compound classes, such as flavonoids, often involves the disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, or interference with bacterial efflux pumps. mdpi.commdpi.com For example, certain flavonoids can disrupt the integrity of the cell membrane in Gram-positive bacteria, leading to the leakage of essential cellular components. mdpi.com While the specific mechanism for cyclopropyl thiourea derivatives is a subject for further research, these established antibacterial pathways provide a framework for investigation.
Table 1: Antibacterial Activity of Selected Cyclopropane Amide Derivatives Data represents the Minimum Inhibitory Concentration (MIC) required to inhibit 80% of bacterial growth (MIC80).
| Compound Type | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference |
|---|---|---|---|
| Aryl Amides | Higher Activity | Higher Activity | nih.gov |
| Fatty Amides | Lower Activity | Lower Activity | nih.gov |
| Piperazine (B1678402) Amides | No Activity | No Activity | nih.gov |
Antifungal Properties
The investigation into cyclopropane derivatives extends to their potential as antifungal agents. Studies evaluating cyclopropane amide compounds have tested their activity against pathogenic fungi such as Candida albicans. nih.gov The structural features that confer antibacterial activity are also being analyzed for their impact on fungal pathogens, highlighting the potential for developing broad-spectrum antimicrobial agents from this chemical class. nih.gov
Antimycobacterial and Antitubercular Research
Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic agents. nih.gov Compounds incorporating a cyclopropyl group have been a key area of this research. For example, a series of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant strains (MDR-TB). researchgate.net
One of the most potent compounds from this series, 7-(1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinolin-2(1H)-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-5-nitro-4-oxoquinoline-3-carboxylic acid (13n), demonstrated significant in vitro activity with Minimum Inhibitory Concentration (MIC) values of 0.16 µM and 0.33 µM against MTB and MDR-TB, respectively. researchgate.net This compound was also shown to inhibit the supercoiling activity of mycobacterial DNA gyrase, a crucial enzyme for bacterial survival. researchgate.net The success of fluoroquinolones, which often feature a cyclopropyl group, in tuberculosis treatment underscores the value of this moiety in designing effective antimycobacterial drugs. researchgate.net
Anticancer Activity and Cytotoxicity Investigations
Thiourea derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Their ability to induce cell death in cancer cells, often with selectivity over normal cells, has driven significant research efforts.
Cytotoxic Potential against Various Cancer Cell Lines
Substituted thiourea derivatives have demonstrated considerable cytotoxic activity against a panel of human cancer cell lines. mdpi.comnih.gov In one study, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often under 10 µM. mdpi.comnih.gov
Notably, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents were among the most active, with IC50 values ranging from 1.5 to 8.9 µM. mdpi.com These derivatives exhibited more potent growth-inhibitory effects against certain tumor cells than the conventional chemotherapy drug cisplatin. mdpi.comnih.gov The selectivity of these compounds is a key feature; the most promising candidates were found to be weakly cytotoxic towards normal human keratinocyte (HaCaT) cell lines, suggesting a favorable therapeutic window. mdpi.comnih.gov
Table 2: Cytotoxic Activity (IC50, µM) of Selected Phenylthiourea Derivatives IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Substituent | Colon Cancer (SW620) | Prostate Cancer (PC3) | Leukemia (K-562) | Normal Cells (HaCaT) | Reference |
|---|---|---|---|---|---|
| 3-Chloro-4-fluorophenyl | 9.4 µM | - | - | >43 µM | nih.gov |
| 3,4-Dichlorophenyl | - | - | - | >30 µM | mdpi.com |
| 4-(Trifluoromethyl)phenyl | - | 6.9 µM | - | >41 µM | nih.gov |
| Cisplatin (Reference) | 14.1 µM | 12.7 µM | 4.1 µM | 2.6 µM | nih.gov |
Mechanism of Anticancer Action (e.g., CDK9 Inhibition)
A key mechanism through which some anticancer agents exert their effect is the inhibition of cyclin-dependent kinases (CDKs). nih.gov CDK9, in particular, has emerged as a critical target in oncology. nih.govmdpi.com It is a major regulator of RNA Polymerase II-mediated gene transcription. nih.gov In many cancers, CDK9 activity is significantly upregulated, leading to the overexpression of genes that promote proliferation and survival, including anti-apoptotic proteins like Mcl-1. nih.govnih.govmdpi.com
Inhibition of CDK9 blocks this process, leading to a decrease in the levels of these crucial survival proteins and thereby reinstating the cancer cells' ability to undergo apoptosis (programmed cell death). nih.gov Several small-molecule CDK9 inhibitors have been developed and are in various stages of clinical investigation. nih.gov While the direct inhibition of CDK9 by 1-Cyclopropyl-1-methylthiourea has not been specifically documented, the investigation of thiourea derivatives as kinase inhibitors is an active area of research. The pro-apoptotic activity observed in cytotoxic thiourea compounds is consistent with mechanisms that disrupt survival signaling pathways, such as those controlled by CDK9. mdpi.comnih.gov For instance, studies on effective thiourea derivatives confirmed strong pro-apoptotic activity, with some compounds inducing late apoptosis in 95–99% of colon cancer cells. mdpi.com
Antiprotozoal and Anti-leishmanial Activities
Thiourea derivatives are recognized for their potential as antiprotozoal agents. nih.gov Research into 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives has identified compounds with significant anti-leishmanial activity. researchgate.net For instance, certain synthesized thiourea derivatives demonstrated notable in vitro potency against promastigotes of Leishmania major, Leishmania tropica, and Leishmania donovani at low submicromolar concentrations. researchgate.net
One study highlighted an N-hexyl substituted thiourea derivative as being strongly active against both L. major and L. tropica without exhibiting cytotoxicity towards normal cells, identifying it as a promising candidate for further investigation. nih.gov Another compound from a series of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thioureas showed significant anti-leishmanial effects with an IC50 of 4.9 ± 1.2 µM. researchgate.net The introduction of a piperazine ring into the structure of these thioureas was found to enhance both potency and selectivity. researchgate.net Molecular docking studies suggest that these compounds may exert their anti-leishmanial effect by targeting the parasite's folate and glycolytic pathways. nih.gov
| Compound Class | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| 1-Aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivative | Leishmania sp. | 4.9 ± 1.2 µM | researchgate.net |
| N-hexyl thiourea derivative | L. major & L. tropica | Potent | nih.gov |
| N-benzoyl analogue | L. major | 12.7 µM | nih.gov |
Antiviral Research
The thiourea scaffold is a component of various compounds investigated for antiviral properties. rsc.orgmdpi.com Specifically, derivatives have been studied for their activity against HIV-1. nih.gov Structure-activity relationship (SAR) studies of thiourea derivatives have been conducted to develop dual inhibitors targeting both the HIV-1 capsid and human cyclophilin A, which are crucial for HIV-1 replication. nih.gov
While direct antiviral studies on this compound are not detailed in the provided sources, research on related structures offers some perspective. For example, novel cyclopropyl nucleosides have been synthesized and evaluated for their antiviral activities against several viruses. nih.gov Additionally, 1H-imidazol thiourea derivatives have emerged as promising anti-HIV agents. rsc.org These findings suggest that the incorporation of a cyclopropyl group can be a viable strategy in the design of antiviral compounds.
Anti-inflammatory and Analgesic Effects
Thiourea derivatives have been explored for their anti-inflammatory and analgesic properties. mdpi.commdpi.com The anti-inflammatory potential of various natural and synthetic compounds containing the thiourea moiety has been documented. mdpi.com For instance, naproxen (B1676952) derivatives incorporating thiourea have shown anti-inflammatory qualities with reduced ulcerogenic effects compared to the parent drug. mdpi.com
Although specific data on the anti-inflammatory and analgesic effects of this compound is unavailable, research on compounds with similar structural elements is informative. For example, 1alpha,25(OH)2-16-ene-20-cyclopropyl-vitamin D3 has been identified as a potent anti-inflammatory agent, demonstrating that the cyclopropyl group can contribute significantly to anti-inflammatory activity. nih.gov The mechanism of action for many anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokines. mdpi.com
Antidiabetic and Anti-urease Activities
Thiourea derivatives have been investigated for their potential in managing diabetes and for their ability to inhibit the urease enzyme. rsc.orgmdpi.com The inhibition of urease is a therapeutic strategy against infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.govmdpi.com
A library of novel cyclopropyl-incorporating acyl thiourea derivatives was evaluated for α-amylase inhibition, an important target in antidiabetic research. nih.gov One compound with a 4-methoxy substitution demonstrated the strongest α-amylase inhibition with an IC50 value of 1.572 ± 0.017 μM. nih.gov
In the context of anti-urease activity, various substituted thioureas have been synthesized and screened. nih.gov It has been noted that substituents with lone pairs of electrons play a decisive role in the urease inhibitory activity. nih.gov While specific antidiabetic or anti-urease data for this compound is not available, the general activity of related compounds suggests this is a potential area for investigation.
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Cyclopropyl incorporating acyl thiourea (4-methoxy derivative) | α-amylase inhibition | 1.572 ± 0.017 μM | nih.gov |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiourea derivatives. nih.gov These studies help in understanding how different functional groups and structural modifications influence the therapeutic efficacy of the compounds. mdpi.com
The incorporation of a cyclopropyl group into a molecule can have a significant impact on its biological profile. The likely transition state in the reaction catalyzed by Ketol-acid reductoisomerase (KARI), an enzyme in the biosynthesis of branched-chain amino acids, is a cyclopropane derivative. nih.gov This has led to the design and synthesis of cyclopropanecarbonyl thiourea derivatives as KARI inhibitors. nih.gov SAR studies on these compounds revealed that derivatives with longer chains exhibited higher KARI inhibitory activity. nih.gov
Methyl substitutions also play a critical role in the biological activity of various compounds. mdpi.com In a series of N4-substituted isatin-3-thiosemicarbazones, compounds with methyl substituents showed lower urease inhibitory activity compared to those with electron-withdrawing groups, indicating that the electronic properties of the substituent are important. nih.gov
The biological efficacy of thiourea derivatives is closely linked to their molecular structure. mdpi.com For instance, in a series of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas, the nature and position of the substituent on the benzene ring influenced KARI inhibitory activity, with substitution at the 4-position being more favorable than at the 2- or 3-positions. nih.gov
Mechanistic Investigations of Reactions Involving 1 Cyclopropyl 1 Methylthiourea
Radical Chemistry and Cyclopropylmethyl Rearrangements
The presence of the cyclopropylmethyl group makes 1-cyclopropyl-1-methylthiourea a valuable substrate for studying radical reactions. The high strain energy of the cyclopropane (B1198618) ring provides a strong driving force for characteristic rearrangements, which can serve as powerful mechanistic probes.
A hallmark of the cyclopropylmethyl radical is its extremely rapid ring-opening rearrangement to the but-3-enyl radical. researchgate.netrsc.org This process is driven by the relief of the significant ring strain (approximately 115 kJ/mol) inherent in the three-membered ring. rsc.org The rate constant for the ring opening of the parent cyclopropylmethyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37°C. rsc.org This rapid rearrangement is a key feature that can be exploited to detect the presence of radical intermediates in a reaction mechanism. stackexchange.com
The regioselectivity of the ring-opening process is influenced by the substitution pattern on the cyclopropane ring, with cleavage typically occurring at the more substituted βγ-bond to form the more stable radical product. rsc.org For a radical generated at the methyl group attached to the nitrogen of this compound, the cyclopropylmethyl radical would be expected to undergo this characteristic ring-opening.
| Radical System | Rate Constant (s⁻¹) at 298 K | Reference |
|---|---|---|
| Cyclopropylmethyl radical | 8.6 x 10⁷ | wikipedia.org |
| 5-hexenyl radical (for comparison) | 2.3 x 10⁵ | wikipedia.org |
The rapid and well-characterized ring-opening of the cyclopropylmethyl radical makes it an effective "radical clock". wikipedia.orgpublish.csiro.au In a chemical or enzymatic reaction, if a cyclopropylmethyl group is incorporated into a reactant, the detection of ring-opened products provides strong evidence for the involvement of a radical intermediate. rsc.orgstackexchange.com The ratio of unrearranged to rearranged products can be used to calculate the rate of a competing reaction, provided the rate of the radical clock is known. wikipedia.org
For instance, if this compound were used in a reaction where a radical is suspected to form on the methyl group, the subsequent observation of products derived from the but-3-enyl radical would support a radical mechanism. rsc.org This technique has been widely applied to elucidate the mechanisms of various chemical reactions and enzyme-catalyzed transformations. rsc.orgstackexchange.com The cyclopropyl (B3062369) group's unique reactivity has established it as a valuable tool for probing reaction pathways that might otherwise be difficult to characterize. stackexchange.com
Nucleophilic Substitution Reaction Mechanisms (SN1 and SN2)
The structure of this compound also allows for the investigation of nucleophilic substitution reactions. The cyclopropyl group can significantly influence the stability of carbocation intermediates, while the thiourea (B124793) moiety can act as a nucleophile or potentially modify the leaving group ability of a substituent.
The cyclopropyl group is exceptionally effective at stabilizing an adjacent positive charge. publish.csiro.austackexchange.comquora.comwikipedia.org This stabilization arises from the interaction of the high-energy bonding orbitals of the strained cyclopropane ring with the vacant p-orbital of the carbocation. quora.com This interaction is often described as "bent bond resonance" and results in a significant delocalization of the positive charge. stackexchange.com In fact, a cyclopropyl group can stabilize an adjacent carbocation even more effectively than a phenyl group. stackexchange.comechemi.com
This pronounced stabilizing effect has a profound impact on the mechanism of nucleophilic substitution reactions. For a derivative of this compound where a leaving group is attached to the methyl group, the formation of a primary carbocation would typically be highly unfavorable. However, the adjacent cyclopropyl group would provide substantial stabilization, making an SN1-type mechanism more plausible than for a typical primary substrate. iupac.org Solvolysis studies of cyclopropylcarbinyl derivatives have demonstrated their high reactivity, which is attributed to this non-classical stabilization of the transition state leading to the carbocation. iupac.org
| Compound | Relative Rate | Reference |
|---|---|---|
| Cyclopropylcarbinyl derivative | ~50 | iupac.org |
| (1-Methylcyclopropyl)carbinyl derivative | 1.00 | iupac.org |
The thiourea moiety in this compound possesses nucleophilic character due to the lone pairs of electrons on the sulfur and nitrogen atoms. nih.gov The sulfur atom, in particular, is a soft nucleophile and can participate in a variety of reactions. wikipedia.org In the context of intermolecular reactions, the thiourea group could act as a nucleophile, attacking an electrophilic center.
In intramolecular scenarios, the thiourea moiety could potentially act as a participating neighboring group, influencing the rate and stereochemistry of a substitution reaction at the cyclopropylmethyl carbon. Furthermore, protonation of the thiourea group would convert it into a better leaving group, facilitating substitution reactions. masterorganicchemistry.com The ability of thioureas to act as hydrogen bond donors can also play a role in catalysis by activating electrophiles. beilstein-journals.orgresearchgate.net
Redox Reaction Mechanisms
The sulfur atom in the thiourea group of this compound is susceptible to redox reactions. fiveable.me Sulfur can exist in a range of oxidation states, from -2 in thiols to +6 in sulfates, allowing it to participate in a variety of electron transfer processes. fiveable.menih.gov
The oxidation of thiourea and its derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. researchgate.net Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the redox behavior of thioureas. researchgate.netelectrochemsci.orgunlp.edu.arresearchgate.netmdpi.com These studies show that thioureas can be irreversibly oxidized, often in pH-dependent steps. researchgate.net The initial step in the electrochemical oxidation of thiourea is often a single-electron transfer to form a radical cation, which can then dimerize to form a disulfide. acs.org
For this compound, the oxidation would likely be centered on the sulfur atom. The presence of the electron-donating alkyl groups (cyclopropyl and methyl) might influence the oxidation potential compared to unsubstituted thiourea. The reduction of the thiourea moiety is also possible, although it generally occurs at more negative potentials. electrochemsci.org The specific redox mechanism for this compound would depend on the specific oxidizing or reducing agents employed and the reaction conditions.
Kinetics and Stoichiometry of Electron Transfer Processes
Electron transfer (ET) is a fundamental process in many chemical reactions, and understanding its kinetics and stoichiometry is crucial for elucidating reaction mechanisms. researchgate.net For thiourea derivatives, which contain electron-rich sulfur and nitrogen atoms, ET processes are of significant interest.
Kinetics: The study of reaction kinetics determines the rate at which a reaction proceeds and how it is influenced by various factors such as concentration, temperature, and the presence of catalysts. For electron transfer reactions involving thiourea compounds, kinetic studies can reveal the order of the reaction, the rate constants, and the activation energy. For instance, in the oxidation of thiourea by ferrate(VI), the reaction was found to follow a specific rate law, and the activation energy was determined to be 32.2 ± 1.8 kJ mol⁻¹. researchgate.netacs.org Such data are vital for understanding the step-by-step sequence of events in the reaction.
Although no specific kinetic or stoichiometric data for this compound were found, it is expected that its electron transfer reactions would be similarly investigated to determine these fundamental parameters.
Computational Mechanistic Studies of Organocatalytic Cycles
Computational chemistry has become an indispensable tool for investigating the mechanisms of complex chemical reactions, including organocatalytic cycles involving thiourea derivatives. nih.gov These studies provide insights into reaction pathways, transition state structures, and the energetics of catalytic cycles, which can be difficult to obtain through experimental methods alone.
Thiourea-based organocatalysts are known to activate substrates through hydrogen bonding. researchgate.net Computational studies, often employing Density Functional Theory (DFT), can model these interactions and elucidate how the catalyst facilitates a particular transformation. For example, computational analyses have been used to explore cooperative catalysis involving a hydrogen bond-donating thiourea and a halogen bond-donating organocatalyst. chemrxiv.org Such studies can assess the feasibility of proposed catalytic cycles and rule out alternative pathways. chemrxiv.org
In the context of this compound, computational studies could be employed to:
Model its interaction with various substrates and electrophiles.
Calculate the activation barriers for different potential reaction pathways.
Predict the stereochemical outcome of asymmetric reactions.
Understand the role of the cyclopropyl and methyl substituents on its catalytic activity and selectivity.
While no specific computational studies on organocatalytic cycles involving this compound were identified, the methodologies are well-established for the broader class of thiourea organocatalysts. nih.govacs.org Such studies would be invaluable for designing new catalysts and optimizing reaction conditions.
Computational and Theoretical Investigations of this compound: A Review of Available Scientific Literature
Following a comprehensive search of publicly available scientific literature and research databases, it has been determined that there are currently no specific computational or theoretical studies focused on the chemical compound This compound .
The requested article, with its detailed outline focusing on Density Functional Theory (DFT) calculations and Molecular Docking Studies for this specific molecule, cannot be generated at this time. The creation of such an article requires access to detailed research findings, including electronic structure analyses, conformational studies, geometry optimization data, and ligand-protein interaction predictions, which are not present in the current body of scientific work for this compound.
While extensive research exists on the application of DFT and molecular docking to other thiourea derivatives and related compounds, these findings are specific to the molecules studied and cannot be extrapolated to this compound without introducing scientific inaccuracies. nih.govnih.govresearchgate.net The principles of computational chemistry demand that analyses be performed on the specific structure of the compound to yield valid and reliable data.
General information on the methodologies is widely available:
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uobasrah.edu.iqsemanticscholar.org It is frequently used for geometry optimization to find the most stable conformation of a molecule and to analyze its electronic properties.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is commonly used in drug design to understand how a ligand might interact with a protein target.
However, without specific studies applying these methods to this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals would be necessary to provide the data required for this article.
Computational and Theoretical Investigations of 1 Cyclopropyl 1 Methylthiourea
In Silico Pharmacokinetic and Pharmacodynamic Predictions (e.g., ADMET)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of evaluating a compound's potential as a therapeutic agent. researchgate.netnih.gov These computational models use the structure of a molecule like 1-Cyclopropyl-1-methylthiourea to forecast its pharmacokinetic profile. For thiourea (B124793) derivatives, particularly those with acyl and cyclopropyl (B3062369) groups, ADMET predictions have been shown to be valuable in identifying candidates with favorable drug-like properties. nih.gov
The process involves calculating various physicochemical descriptors for the molecule and using them as inputs for predictive models. Key parameters evaluated for a compound such as this compound would typically include its potential for gastrointestinal absorption, permeability across the blood-brain barrier, and its likelihood of being a substrate for transport proteins like P-glycoprotein. researchgate.net Furthermore, predictions extend to metabolic stability, identifying which cytochrome P450 (CYP) enzymes might metabolize the compound, and assessing potential toxicity risks. researchgate.net
While specific ADMET data for this compound is not publicly available, a hypothetical predictive profile can be illustrated based on common parameters assessed for similar molecules. nih.govresearchgate.net
Table 1: Illustrative In Silico ADMET Profile for this compound
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |
| P-glycoprotein Substrate | Non-substrate | Lower likelihood of being actively pumped out of cells, which can improve bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Suggests limited penetration into the central nervous system. |
| Plasma Protein Binding | Moderate | Influences the fraction of the compound that is free to exert its biological effect. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Reduced risk of drug-drug interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | Non-inhibitor | Reduced risk of drug-drug interactions with a major metabolic enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Non-inhibitor | Provides insight into the potential pathway for renal clearance. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicts a low likelihood of causing DNA mutations. |
This table is for illustrative purposes only and is based on typical parameters evaluated for small organic molecules. Actual values for this compound would require specific computational modeling.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net For thiourea derivatives, QSAR studies have been instrumental in understanding how different structural modifications influence their therapeutic effects, such as antimicrobial or enzyme inhibitory activities. farmaciajournal.comnih.gov
In a QSAR study involving this compound, this compound would be part of a larger dataset of structurally related thioureas. The first step involves calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms are used to build a model that links these descriptors to the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used to analyze the steric and electrostatic fields around the molecules and correlate them with activity. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies of Thiourea Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, influencing membrane permeability and bioavailability. |
| Electronic | Dipole Moment | Polarity and distribution of charge within the molecule. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electron-accepting ability. | |
| Steric/Topological | Molecular Weight | Size of the molecule. |
| Molar Refractivity | Molar volume and polarizability. |
The resulting QSAR equation would take a general form, such as: Biological Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...
Such a model would reveal which properties, such as the size of the cyclopropyl group or the electronic nature of the thiourea moiety, are most critical for the desired biological effect.
Computational Studies on Reaction Transition States and Pathways
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. For this compound, such studies could investigate its synthesis, degradation, or its reactions with biological targets.
Methods like Density Functional Theory (DFT) are commonly employed to calculate the energies and geometries of these species. scielo.org.mx For example, a study on the reactivity of a cyclopropyl-containing compound could focus on reactions involving the three-membered ring, such as ring-opening, which is a characteristic reaction of cyclopropanes. researchgate.net Computational analysis could determine the activation energy required for such a process, indicating its likelihood under different conditions.
Another area of investigation could be the rotational barriers around the C-N bonds of the thiourea group or the tautomerism between the thione (=S) and thiol (-SH) forms. By calculating the energy of the transition state for these processes, chemists can understand the dynamic behavior of the molecule.
For instance, in a hypothetical reaction, such as an S-alkylation of the thiourea, computational studies could compare different possible pathways. The calculations would identify the transition state for the reaction and its associated energy barrier (activation energy), which is the key determinant of the reaction rate.
Table 3: Hypothetical Computational Data for a Reaction Pathway of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Feature |
|---|---|---|---|
| Reactant (this compound) | DFT/B3LYP/6-311G(d,p) | 0.0 | C=S bond length: ~1.68 Å |
| Transition State | DFT/B3LYP/6-311G(d,p) | +15.2 | Partially formed S-Alkyl bond; one imaginary frequency. |
This table presents hypothetical data for an illustrative S-alkylation reaction. Actual values would be the result of specific quantum chemical calculations.
These computational investigations provide a detailed, step-by-step picture of the reaction mechanism, offering insights that are often difficult to obtain through experimental means alone. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways for Enhanced Scalability
The advancement of any chemical entity from laboratory-scale curiosity to a viable product hinges on the development of efficient and scalable synthetic methodologies. For 1-Cyclopropyl-1-methylthiourea, future research should focus on optimizing its synthesis to improve yield, reduce costs, and enhance environmental compatibility.
Current synthetic approaches to N,N'-disubstituted thioureas often involve the reaction of an amine with an isothiocyanate. nih.gov A potential pathway to this compound could involve the reaction of cyclopropylamine (B47189) with methyl isothiocyanate. However, to achieve industrial-scale production, novel approaches should be explored. Microwave-assisted organic synthesis, for instance, has been shown to drastically reduce reaction times for the synthesis of N,N'-disubstituted thioureas from hours to minutes. researchgate.net Investigating such technologies for the synthesis of this compound could lead to more efficient and scalable processes.
Furthermore, the development of one-pot syntheses or flow chemistry processes could offer significant advantages in terms of safety, efficiency, and scalability. Research into catalytic methods, perhaps utilizing transition metal catalysts or organocatalysts, could also unveil more sustainable synthetic routes. google.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Conventional Synthesis | Well-established chemistry | Optimization of reaction conditions (solvent, temperature, catalyst) |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Exploration of microwave parameters and solvent systems |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization of flow parameters |
Exploration of Undiscovered Catalytic Applications
Thiourea (B124793) derivatives have emerged as powerful organocatalysts in a wide array of asymmetric chemical transformations. nih.gov The ability of the thiourea moiety to act as a hydrogen-bond donor allows it to activate electrophiles, mimicking the function of more traditional Lewis acid catalysts. jst.go.jpmdpi.com The presence of both a cyclopropyl (B3062369) group and a methyl group on one of the nitrogen atoms of this compound could impart unique steric and electronic properties, making it a candidate for novel catalytic applications.
Future research should explore the potential of this compound and its derivatives as catalysts in reactions such as:
Michael additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. jst.go.jp
Aldol reactions: Promoting the formation of β-hydroxy carbonyl compounds.
Diels-Alder reactions: Facilitating the cycloaddition of dienes and dienophiles.
Mannich reactions: Catalyzing the aminoalkylation of a carbonyl compound.
The synthesis of chiral analogues of this compound would be a particularly fruitful avenue of research, as these could serve as highly effective asymmetric organocatalysts. nih.govsemanticscholar.org
Rational Design of Highly Potent and Selective Biological Agents
Both the cyclopropane (B1198618) ring and the thiourea functional group are present in a variety of biologically active molecules. unl.ptnih.gov The cyclopropyl group is often incorporated into drug candidates to enhance potency, improve metabolic stability, and reduce off-target effects. researchgate.net Thiourea derivatives, on the other hand, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. mdpi.com
The combination of these two pharmacophores in this compound suggests a high potential for biological activity. Future research should focus on the rational design and synthesis of analogues to explore their therapeutic potential in areas such as:
Anticancer therapy: Thiourea derivatives have been investigated as inhibitors of various enzymes involved in cancer progression, such as urease and sirtuin-1. undip.ac.idmdpi.comnih.gov The unique structure of this compound could be a starting point for developing novel anticancer agents.
Infectious diseases: The antimicrobial properties of both cyclopropane-containing compounds and thiourea derivatives warrant the investigation of this compound as a potential antibacterial or antifungal agent. nih.gov
Antiviral applications: Cyclopropane-based compounds have been developed as inhibitors of viral proteases, such as the 3C-like protease of coronaviruses. nih.gov
Table 2: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
|---|---|---|
| Oncology | Sirtuin-1 (SIRT1), Urease | Thiourea derivatives have shown inhibitory activity against these enzymes. |
| Infectious Diseases | Bacterial or fungal enzymes | The cyclopropyl and thiourea moieties are known to exhibit antimicrobial properties. |
Integration of Experimental and Theoretical Methodologies for Deeper Mechanistic Understanding
A synergistic approach combining experimental studies with computational modeling can provide a deeper understanding of the chemical and biological properties of this compound. nih.gov Molecular docking studies, for instance, can predict the binding modes of this compound and its derivatives with various biological targets, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net
Density functional theory (DFT) calculations can be employed to elucidate the electronic structure and reactivity of the molecule, providing insights into its catalytic mechanism. nih.gov Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule and its interactions with solvent and biological macromolecules. researchgate.net
By integrating these theoretical approaches with experimental validation, researchers can accelerate the discovery and development of novel applications for this compound.
Investigation into Material Science Applications
Thiourea and its derivatives have found applications in material science, for instance, as components of polymers and in the synthesis of nanoparticles. analis.com.my The unique structural features of this compound could be leveraged for the development of novel materials with tailored properties.
Future research in this area could explore:
Polymer Chemistry: The use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. Thiourea-based thermoset elastomers have been developed that exhibit reprocessing capabilities with enhanced mechanical properties. springernature.com The incorporation of the rigid cyclopropyl group could influence the thermal and mechanical properties of such materials. Thiourea derivatives also act as reducing agents in redox initiator systems for polymerization. nih.gov
Coordination Chemistry: The sulfur and nitrogen atoms of the thiourea moiety can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The cyclopropyl and methyl substituents could influence the coordination geometry and the resulting material properties.
Nanomaterial Synthesis: Thiourea derivatives have been used as precursors for the synthesis of metal sulfide (B99878) nanocrystals. nih.gov The specific structure of this compound could offer control over the size, shape, and surface chemistry of the resulting nanoparticles.
Q & A
Q. How can researchers optimize the synthesis of 1-Cyclopropyl-1-methylthiourea to maximize yield and purity?
Methodological Answer:
- Use a two-step protocol: (1) React cyclopropylamine with methyl isothiocyanate under inert conditions (e.g., nitrogen atmosphere) to form the thiourea backbone. (2) Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Monitor reaction progress using TLC and confirm purity via HPLC (>98%).
- Adjust solvent polarity and reaction temperature to minimize side products (e.g., dimerization). For reproducibility, document stoichiometric ratios and catalyst use (if applicable). Validate structural integrity with -NMR and FT-IR spectroscopy .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- -NMR : Identify characteristic peaks for cyclopropyl protons (δ 1.2–1.5 ppm) and thiourea NH groups (δ 8.0–9.5 ppm).
- FT-IR : Confirm thiourea C=S stretch (~1250–1350 cm) and N-H stretches (~3200–3400 cm).
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H] and fragmentation patterns. Cross-reference with PubChem data .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Conduct accelerated stability studies: Store samples at 4°C (short-term), -20°C (long-term), and room temperature (control). Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Use desiccants to prevent hydrolysis. Degradation products (e.g., cyclopropylurea) indicate moisture sensitivity. Report findings in a stability matrix .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 09) to model transition states and electron density maps. Compare with experimental kinetic data (e.g., rate constants under varying pH).
- Use isotopic labeling (-thiourea) to track nucleophilic attack sites. Publish computational and experimental data in tandem to resolve mechanistic ambiguities .
Q. How can contradictory data on the compound’s biological activity be resolved across studies?
Methodological Answer:
- Meta-analysis : Compile IC values from peer-reviewed studies. Normalize data using standardized assay conditions (e.g., cell line, incubation time).
- Contradiction Analysis : Identify variables like solvent choice (DMSO vs. aqueous buffers) or impurity profiles. Replicate conflicting experiments with controlled variables and publish a comparative study .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB). Validate predictions with SPR (surface plasmon resonance) binding assays.
- Apply QSAR models to correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity. Share code and datasets on platforms like GitHub for reproducibility .
Guidelines for Ethical and Reproducible Research
- Safety : Follow ECHA guidelines for handling thioureas (wear nitrile gloves, use fume hoods) .
- Data Sharing : Deposit spectral data in open-access repositories (e.g., PubChem, Zenodo) .
- Ethics : Disclose conflicts of interest and validate animal/human study protocols with institutional review boards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
